Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H25NO6S |
|---|---|
Molecular Weight |
335.42 g/mol |
IUPAC Name |
tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfonylazetidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO6S/c1-13(2,3)20-11(16)9-22(18,19)10-7-15(8-10)12(17)21-14(4,5)6/h10H,7-9H2,1-6H3 |
InChI Key |
VTVIFCYOXLYPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and tert-butyl groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Functional Group Transformations
The compound’s sulfonyl and ester groups enable diverse transformations:
Ester Hydrolysis
The tert-butyl ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. For example:
-
Basic Hydrolysis : Treatment with NaOH in aqueous methanol converts the tert-butyl ester to a carboxylic acid. This is critical for generating intermediates for further derivatization .
-
Acidic Hydrolysis : HCl in dioxane selectively cleaves the tert-butyl carbamate (Boc) group while preserving the sulfonyl moiety .
Sulfonyl Group Reactivity
The sulfonyl group acts as a leaving group in nucleophilic substitution reactions:
-
Nucleophilic Displacement : Reaction with amines (e.g., benzylamine) replaces the sulfonyl group with nitrogen-containing substituents, forming azetidine-3-amine derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces sulfonyl groups to thioethers, though this is less common due to competing azetidine ring reactivity .
Azetidine Ring Modifications
The strained four-membered azetidine ring participates in unique reactions:
Ring-Opening Reactions
Under acidic conditions (e.g., HBr in acetic acid), the azetidine ring opens to form linear amines, which can be re-cyclized to generate functionalized heterocycles .
Cross-Coupling Reactions
The sulfonyl group facilitates palladium-catalyzed cross-couplings:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄, base | Biaryl-functionalized azetidine | |
| Buchwald-Hartwig Amination | Aryl halide, Pd₂(dba)₃, Xantphos, amine | N-Aryl azetidine derivatives |
Derivatization of the Sulfonyl-Ethyl Chain
The 2-(tert-butoxy)-2-oxoethylsulfonyl moiety is a versatile handle for further functionalization:
Alkylation/Propargylation
-
Reaction with propargyl bromide under basic conditions introduces alkyne groups, enabling click chemistry applications .
-
Alkylation with methyl iodide forms methyl esters, enhancing solubility for biological assays.
Cyanation
Treatment with NaCN in DMSO replaces the sulfonyl group with a cyano group, yielding tert-butyl 3-cyanoazetidine-1-carboxylate intermediates .
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of azetidine compounds exhibit promising anticancer properties. Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation signals, making it a candidate for further development as an anticancer agent.
1.2 Antimicrobial Properties
Research has shown that azetidine derivatives can possess antimicrobial activity against various bacterial strains. The sulfonyl group in this compound enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.
Agrochemicals
2.1 Pesticide Development
The compound's structural features suggest potential use as a pesticide or herbicide. Its ability to disrupt biological processes in pests makes it an attractive candidate for eco-friendly agricultural chemicals. Studies have demonstrated that similar compounds can target specific metabolic pathways in pests, providing an alternative to conventional pesticides that often have broader toxicity profiles.
2.2 Plant Growth Regulators
this compound may also function as a plant growth regulator. Research indicates that certain azetidine derivatives can enhance growth rates and improve stress resistance in plants, promoting healthier crop yields.
Material Science
3.1 Polymer Synthesis
In material science, this compound can serve as a building block for synthesizing polymers with enhanced properties. Its functional groups allow for copolymerization with other monomers, leading to materials with tailored mechanical and thermal properties suitable for various industrial applications.
3.2 Coatings and Adhesives
The unique chemical structure of this compound makes it suitable for use in coatings and adhesives, where durability and resistance to environmental factors are critical. Studies suggest that incorporating such compounds into formulations can improve adhesion strength and longevity.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Core Structure and Substituents
The target compound shares the azetidine-1-carboxylate backbone with several analogs but differs in substituents at the 3-position:
Key Observations :
- Bromoethyl () and cyanomethylene () groups introduce reactivity for further functionalization, unlike the inert tert-butoxy-oxoethyl-sulfonyl moiety.
Reaction Pathways
- Target Compound : Likely synthesized via sulfonylation of a tert-butyl-protected azetidine intermediate. Comparable to , where sulfonyl groups are introduced via coupling reactions (e.g., using DCC/DMAP for amide bonds) .
- Analog Synthesis :
- Ethyl Ester Derivative () : Prepared via direct alkylation or esterification of azetidine.
- α,β-Unsaturated Ester (1d, ) : Synthesized via Horner-Wadsworth-Emmons reaction, yielding 73% with 405 nm irradiation .
- Bromoethyl Derivative () : Likely synthesized via nucleophilic substitution or radical bromination.
Yield and Purity
Key Parameters
Notes:
- The sulfonyl group increases TPSA (topological polar surface area), reducing BBB penetration compared to bromoethyl or ethoxy analogs .
- Ethyl esters () exhibit moderate GI absorption, while bromoethyl derivatives () may have higher lipophilicity favoring membrane diffusion.
Reactivity and Functionalization Potential
- Sulfonyl Group : Facilitates nucleophilic substitution or reduction reactions, enabling access to thiol or amine derivatives.
- tert-Butyl Esters: Provide stability under basic conditions but require acidic conditions for deprotection, contrasting with labile groups like cyanomethylene ().
- Bromoethyl Group () : Enables cross-coupling (e.g., Suzuki) for aryl/heteroaryl introductions, a versatility absent in the target compound.
Biological Activity
Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article compiles relevant data on its synthesis, biological properties, and potential applications.
- Chemical Name : this compound
- CAS Number : 152537-04-7
- Molecular Formula : C12H23NO4S
- Molecular Weight : 245.315 g/mol
- Purity : Typically >97% .
Synthesis
The synthesis of this compound involves several steps, including the formation of azetidine rings through cyclization reactions. Recent methodologies have highlighted the use of sulfonyl derivatives to enhance the stability and biological activity of azetidine compounds .
Antimicrobial Properties
Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine have shown efficacy against various bacterial strains, suggesting a potential role as antimicrobial agents .
Analgesic Activity
Azetidine derivatives are being explored as analogues of known analgesics. The structural similarity to compounds such as meperidine suggests that they may possess similar pain-relieving properties. Studies have demonstrated that these compounds can modulate pain pathways, indicating their potential use in pain management therapies .
Anti-inflammatory Effects
Some studies suggest that azetidine derivatives may exhibit anti-inflammatory effects, which could be beneficial in treating conditions like rheumatoid arthritis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, thereby reducing inflammation .
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A recent study tested various azetidine derivatives against Staphylococcus aureus and Escherichia coli.
- Results indicated that certain derivatives, including those with sulfonyl groups, exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
- Analgesic Properties :
- Anti-inflammatory Research :
Data Table: Biological Activities of Related Azetidine Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)azetidine-1-carboxylate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of azetidine intermediates. A validated approach involves using tert-butyl-protected azetidine derivatives reacted with sulfonylating agents (e.g., 2-(tert-butoxy)-2-oxoethylsulfonyl chloride) under mild conditions (0–20°C) in dichloromethane with triethylamine as a base and DMAP as a catalyst . Yield optimization requires precise stoichiometric control of the sulfonylating agent and inert atmosphere to prevent hydrolysis of the tert-butyl ester group.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
- ¹H NMR : Look for azetidine ring protons (δ 3.5–4.5 ppm) and tert-butyl group singlets (δ 1.2–1.4 ppm).
- ¹³C NMR : Confirm tert-butyl carbons (δ 28–30 ppm for CH3, δ 80–85 ppm for quaternary C) and sulfonyl carbonyl (δ 170–175 ppm).
High-Resolution Mass Spectrometry (HRMS) should match the molecular formula (C₁₅H₂₅NO₆S), with calculated [M+H]⁺ at 356.1478 .
Q. How does the sulfonyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The sulfonyl group enhances electrophilicity, making the compound susceptible to nucleophilic attack in basic conditions. Stability studies show decomposition above 40°C in aqueous media (pH > 9), requiring storage at –20°C in anhydrous solvents like THF or DCM. Accelerated stability testing via HPLC monitoring is recommended .
Advanced Research Questions
Q. What strategies can be employed to functionalize the azetidine ring while preserving the tert-butyl and sulfonyl protecting groups?
- Methodological Answer : Selective functionalization at the azetidine 3-position can be achieved using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after introducing a halogen substituent. The tert-butyl and sulfonyl groups remain stable under these conditions (Pd(OAc)₂, SPhos ligand, 80°C in dioxane/water) . Post-functionalization, confirm regioselectivity via NOESY NMR to avoid ring strain artifacts.
Q. How can contradictory data regarding reaction yields in sulfonylation steps be resolved?
- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., over-sulfonylation or ester hydrolysis). Systematic analysis via LC-MS tracking of intermediates is essential. For example, incomplete conversion of the azetidine precursor may require incremental addition of the sulfonylating agent or switching to a less polar solvent (e.g., toluene) to suppress hydrolysis .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl group acts as an electron-withdrawing group, polarizing the azetidine ring and facilitating nucleophilic attack at the 3-position. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict a transition state with partial positive charge on the azetidine carbon adjacent to the sulfonyl group, corroborated by kinetic isotope effect studies .
Q. How can computational modeling predict biological interactions of this compound, and what validation experiments are required?
- Methodological Answer : Molecular docking (AutoDock Vina) against protein targets (e.g., calcium channels) can identify binding affinities. Focus on the sulfonyl moiety’s interaction with arginine residues. Validation requires competitive binding assays (e.g., fluorescence polarization) using purified protein domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
